

Labrafil M 1944 CS: A Comprehensive Physicochemical Profile for Drug Development Professionals

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Compound of Interest

Compound Name: *Labrafil*

Cat. No.: *B13420309*

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An In-depth Technical Guide

Labrafil M 1944 CS, a nonionic water-dispersible surfactant, is a well-established excipient in the pharmaceutical industry, primarily utilized for its ability to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of its physicochemical properties, experimental methodologies for its characterization, and its functional role in advanced drug delivery systems.

Core Physicochemical Properties

Labrafil M 1944 CS is chemically defined as oleoyl polyoxyl-6 glycerides. It is composed of mono-, di-, and triglycerides, as well as mono- and diesters of oleic acid (C18:1) with PEG-6.^[1]^[2] This composition underpins its functionality as a solubilizer and emulsifying agent.

Quantitative Physicochemical Data

The key quantitative physicochemical properties of **Labrafil M 1944 CS** are summarized in the tables below for ease of reference and comparison.

| Property | Value | Reference(s) |
|----------------------------|---------------|--------------|
| Physical Form | Liquid | [3] |
| Viscosity (at 20°C) | 75 - 95 mPa·s | [3] |
| HLB Value (PIT Method) | 9 ± 1 | [3] |
| Specific Gravity (at 20°C) | 0.935 - 0.955 | [1][4] |
| Refractive Index (at 20°C) | 1.465 - 1.475 | [1] |

| Chemical Identification | Reference(s) | |
|---------------------------------------|---|-----|
| USP NF Name | Oleoyl polyoxyl-6 glycerides | [3] |
| EP Name | Oleoyl macrogol-6 glycerides | [3] |
| FDA UNII Code | DRG3KJZ1TJ | [3] |
| FDA Preferred Substance Name | APRICOT KERNEL OIL PEG-6 ESTERS | [3] |
| Handbook of Pharmaceutical Excipients | Polyoxylglycerides | [3] |
| Chemical Description | Consists of mono-, di- and triglycerides and PEG-6 (MW 300) mono- and diesters of oleic (C18:1) acid. | [3] |

Fatty Acid Composition

Palmitic acid (C16)

Stearic acid (C18)

Oleic acid (C18:1)

Linoleic acid (C18:2)

Linolenic acid (C18:3)

Arachidic acid (C20)

Eicosenoic acid (C20:1)

Note: Specific percentages are not publicly available in the reviewed literature.

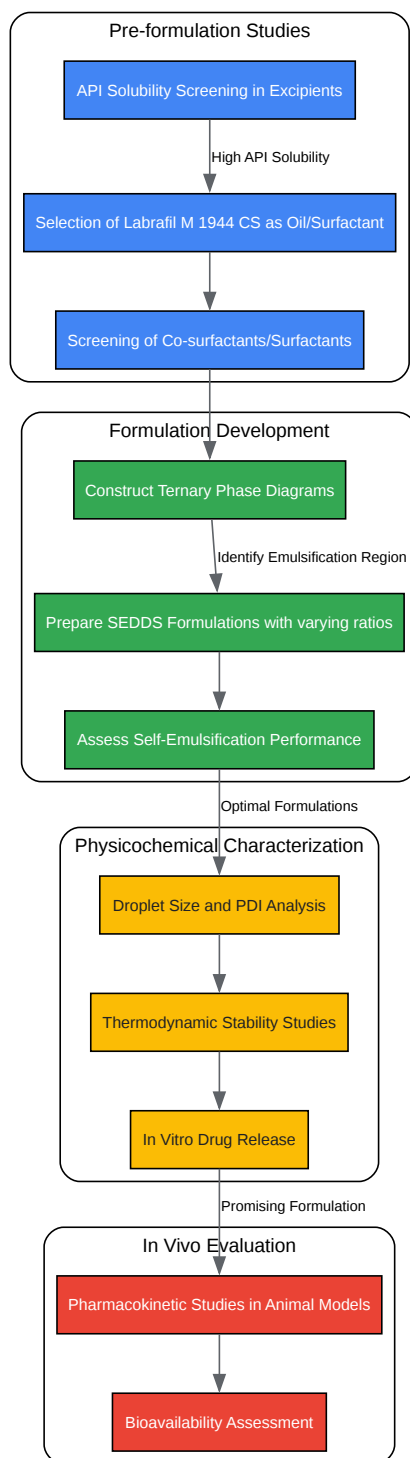
Functional Role in Drug Delivery

Labrafil M 1944 CS is a key component in the formulation of lipid-based drug delivery systems, particularly Self-Emulsifying Drug Delivery Systems (SEDDS).^{[2][5][6]} These systems are isotropic mixtures of oils, surfactants, and sometimes cosurfactants, which spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.^{[7][8]}

The mechanism of bioavailability enhancement by **Labrafil M 1944 CS** in a SEDDS formulation involves several key steps. The formulation encapsulates the lipophilic drug, and upon oral administration, it disperses in the gastrointestinal tract to form small droplets. This increases the surface area for drug dissolution and absorption.^[9] The long-chain fatty acids in its composition can also facilitate lymphatic uptake of highly lipophilic drugs, potentially reducing first-pass metabolism.^[10]

Below is a graphical representation of the workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS) utilizing **Labrafil M 1944 CS**.

Workflow for SEDDS Formulation with Labrafil M 1944 CS

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A flowchart illustrating the development process of a Self-Emulsifying Drug Delivery System (SEDDS).

Experimental Protocols

Detailed experimental protocols for the characterization of **Labrafil** M 1944 CS are often proprietary to the manufacturer. However, based on the scientific literature, the following methodologies are representative of the experimental approaches used.

Solubility Studies

Objective: To determine the solubility of an API in **Labrafil** M 1944 CS and other excipients to select the optimal components for a lipid-based formulation.

Methodology:

- An excess amount of the API is added to a known volume (e.g., 1 mL) of **Labrafil** M 1944 CS in a sealed container.[\[11\]](#)
- The mixture is vortexed to facilitate initial dispersion.
- The container is then placed in a thermostatically controlled shaker bath (e.g., at 37°C) for an extended period (e.g., 72 hours) to reach equilibrium.[\[11\]](#)
- After reaching equilibrium, the samples are centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.[\[12\]](#)
- An aliquot of the supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved API is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Self-Emulsification Performance Assessment

Objective: To evaluate the efficiency of self-emulsification of a SEDDS formulation containing **Labrafil** M 1944 CS.

Methodology:

- A specific volume (e.g., 100 μL) of the SEDDS formulation is added dropwise to a larger volume (e.g., 100 mL) of distilled water or a relevant buffer at a controlled temperature (e.g., 37°C).[11]
- The dispersion is gently stirred using a magnetic stirrer at a constant speed (e.g., 300 rpm). [11]
- The time taken for the formulation to form a homogenous emulsion is recorded (emulsification time).
- The visual appearance of the resulting emulsion (e.g., clarity, turbidity) is noted.
- The percentage transmittance of the diluted emulsion can be measured using a UV-Vis spectrophotometer at a specific wavelength (e.g., 638.2 nm) to quantify the clarity of the microemulsion.[12]

Droplet Size and Polydispersity Index (PDI) Analysis

Objective: To determine the particle size distribution and uniformity of the emulsion droplets formed upon self-emulsification.

Methodology:

- The SEDDS formulation is diluted with an appropriate aqueous medium as described in the self-emulsification assessment.
- The droplet size and PDI of the resulting emulsion are measured using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Measurements are typically performed at a controlled temperature (e.g., 25°C) and a fixed scattering angle (e.g., 90°).
- The results are reported as the z-average mean droplet size and the PDI, which indicates the breadth of the size distribution.

HLB Determination by Phase Inversion Temperature (PIT) Method

Objective: To determine the Hydrophile-Lipophile Balance (HLB) value of **Labrafil M 1944 CS**.

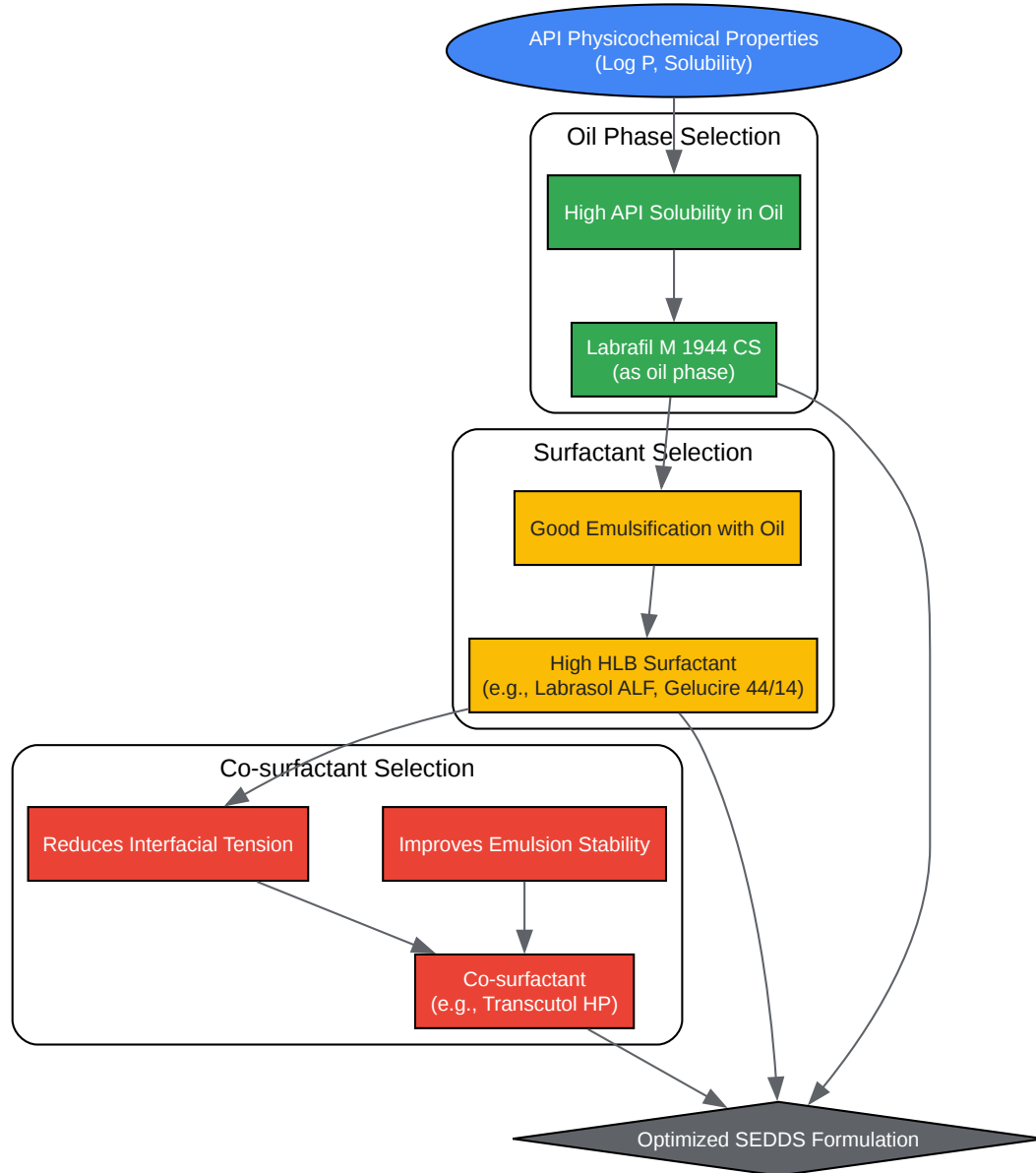
Methodology: The PIT method is based on the principle that the HLB of a nonionic surfactant is temperature-dependent. The phase inversion from a water-in-oil (W/O) to an oil-in-water (O/W) emulsion occurs at a specific temperature, the PIT.

A detailed protocol for the specific determination for **Labrafil M 1944 CS** is not publicly available. However, a general approach involves:

- Preparing a series of emulsions with a standard oil phase, water, and the surfactant under investigation (**Labrafil M 1944 CS**).
- Heating the emulsions while monitoring their conductivity or visual appearance.
- The temperature at which a sharp change in conductivity or a phase inversion is observed is the PIT.
- The HLB value is then correlated to the PIT. Gattefossé has developed a rapid and automated "PIT-deviation" method for more accurate and operator-independent HLB determination.[6]

The following diagram outlines the logical relationship in selecting excipients for a Self-Emulsifying Drug Delivery System (SEDDS) based on the properties of the Active Pharmaceutical Ingredient (API).

Excipient Selection Logic for SEDDS Formulation

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A diagram showing the decision-making process for selecting excipients in a SEDDS formulation.

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